1,2-Ethanediamine, N1-(2,3-dichlorophenyl)-
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Overview
Description
1,2-Ethanediamine, N1-(2,3-dichlorophenyl)- is a chemical compound with the molecular formula C8H10Cl2N2 and a molecular weight of 205.08 g/mol . It is characterized by the presence of two chlorine atoms attached to a phenyl ring and an ethylenediamine backbone. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N1-(2,3-dichlorophenyl)- can be synthesized through the reaction of 2,3-dichloroaniline with ethylenediamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N1-(2,3-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Ethanediamine, N1-(2,3-dichlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N1-(2,3-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)-1,2-ethanediamine
- N’-(2,3-dichlorophenyl)ethane-1,2-diamine
Uniqueness
1,2-Ethanediamine, N1-(2,3-dichlorophenyl)- is unique due to its specific substitution pattern on the phenyl ring and the ethylenediamine backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
40779-32-6 |
---|---|
Molecular Formula |
C8H10Cl2N2 |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
N'-(2,3-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,12H,4-5,11H2 |
InChI Key |
CMAZUWKGYYTYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCCN |
Origin of Product |
United States |
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